
1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C21H20FN3O3S2 and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a novel urea derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by case studies and detailed research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structural components:
- Molecular Formula : C₁₈H₁₈FN₃O₂S₂
- Molecular Weight : 396.5 g/mol
- Structural Features : The presence of a fluorobenzyl group and a thiophenesulfonyl moiety contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the urea linkage and the introduction of the thiophene sulfonyl group. Various methods have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated broad-spectrum antitumor activity with GI50 values ranging from 1.7 to 28.7 μM across various cancer cell lines including lung, ovarian, and prostate cancers .
Cell Line | GI50 (μM) |
---|---|
EKVX (Lung Cancer) | 1.7 |
OVCAR-4 (Ovarian) | 25.9 |
PC-3 (Prostate) | 28.7 |
Antimycobacterial Activity
The compound's potential as an antimycobacterial agent has also been investigated. A series of thiophene and thiazole derivatives were evaluated against Mycobacterium tuberculosis, showing promising minimum inhibitory concentration (MIC) values .
Compound | MIC (μM) | Cytotoxicity (IC50 μM) |
---|---|---|
TTU1 | >200 | - |
TTU3 | 25 | 16.23 |
TTU4 | 50 | - |
The biological activity of urea derivatives is often attributed to their ability to form hydrogen bonds with target proteins, enhancing their interaction with biological substrates. The thiophene sulfonyl group may also play a critical role in modulating activity through electronic effects or steric hindrance.
Case Study 1: Antitumor Efficacy
A study reported that a structurally similar urea compound exhibited selective cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the inhibition of glycogen synthase kinase 3 (GSK-3), where a related derivative showed over 57% inhibition at a concentration of 1 μM . Such enzymatic inhibition is significant as GSK-3 is involved in numerous signaling pathways linked to cancer progression.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. The presence of the thiophenesulfonyl moiety is particularly noteworthy as it enhances the compound's ability to target bacterial infections, including those resistant to conventional antibiotics.
Case Study : A patent application (WO2009015193A1) describes various sulfone and sulfoxide substituted heterocyclic urea compounds exhibiting antibacterial properties. The study emphasizes the effectiveness of these compounds against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, indicating a promising avenue for developing new antibiotics based on this chemical structure .
Anticancer Properties
The compound has shown potential in cancer research, particularly in inhibiting tumor growth through modulation of specific signaling pathways. The tetrahydroquinoline structure is known for its biological activity, contributing to the compound's anticancer effects.
Research Findings : A study published in PubMed discusses the structural modifications of similar compounds leading to enhanced anticancer activity. It suggests that derivatives with fluorinated phenyl groups can increase potency against various cancer cell lines .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c22-17-8-5-15(6-9-17)14-23-21(26)24-18-10-7-16-3-1-11-25(19(16)13-18)30(27,28)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOXRBVDSBZADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.